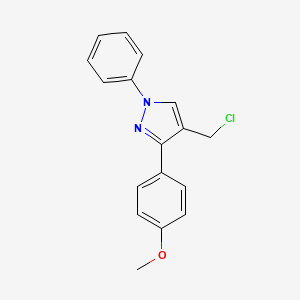
4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (CMMPP) is a synthetic compound that has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. CMMPP is a pyrazole derivative that is composed of a nitrogen atom and three aromatic ring systems. It has a molecular weight of 296.8 g/mol and a melting point of approximately 200°C. CMMPP has been investigated for its potential therapeutic effects and has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Scientific Research Applications
Molecular Structure and Tautomerism Studies
Research has been conducted on the molecular structure and tautomerism of NH-pyrazoles, including derivatives related to 4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. These studies involve the use of X-ray crystallography and NMR spectroscopy to understand the structural properties and tautomerism in solution and solid states of these compounds (Cornago et al., 2009).
Hydrogen Bonding and Molecular Conformation
Another area of research involves analyzing the molecular conformation and hydrogen bonding of 1-phenyl-1H-pyrazole derivatives. These studies provide insights into complex hydrogen-bonded framework structures, important for understanding the chemical properties of these compounds (Asma et al., 2018).
Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been used to analyze related 1H-pyrazole compounds. These studies involve DFT calculations, vibrational spectral analysis, and molecular docking to predict biological activities, offering a potential basis for developing new pharmaceuticals or other applications (Viji et al., 2020).
Antimicrobial and Antifungal Activities
Research on the biological applications of these compounds includes exploring their antimicrobial and antifungal activities. For example, certain 1H-pyrazole derivatives have been shown to exhibit significant antibacterial activity against various strains, highlighting their potential in medical applications (Rai et al., 2009).
Corrosion Protection and Adsorption Studies
These compounds have also been studied for their corrosion protection behavior and adsorption on metal surfaces. Electrochemical methods and computational approaches have been utilized to investigate the efficiency of certain pyrazole derivatives in protecting metals in corrosive environments (Paul et al., 2020).
properties
IUPAC Name |
4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-21-16-9-7-13(8-10-16)17-14(11-18)12-20(19-17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMIAFQGZIXSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B2431279.png)
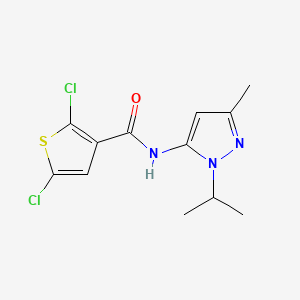
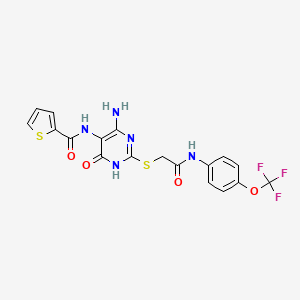
![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)

![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)
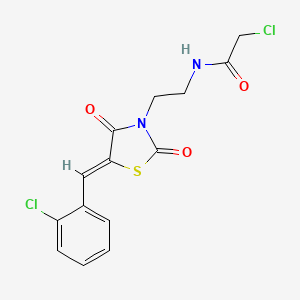
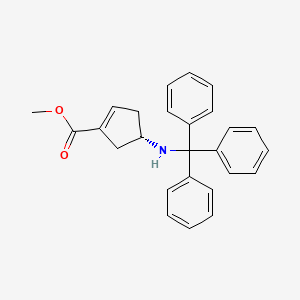
![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)
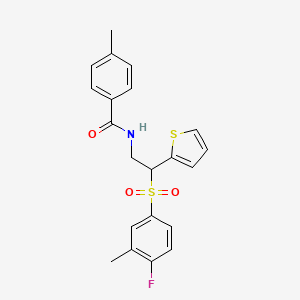
![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)